2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol
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Overview
Description
2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol is a complex organic compound with a benzodiazole core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzodiazole ring.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. Nitration of the benzodiazole ring is carried out using a mixture of nitric acid and sulfuric acid, followed by reduction using a suitable reducing agent like tin(II) chloride.
Attachment of the Propane-1,3-diol Moiety: The final step involves the alkylation of the benzodiazole ring with 1,3-dibromopropane in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Alkyl halides, potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with proteins and nucleic acids, potentially modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-1H-benzimidazol-1-yl)ethanol: Similar structure but with an ethanol moiety instead of propane-1,3-diol.
5-amino-2-methyl-1H-benzimidazole: Lacks the propane-1,3-diol moiety.
2-(5-amino-2-methyl-1H-benzimidazol-1-yl)acetic acid: Contains an acetic acid moiety instead of propane-1,3-diol.
Uniqueness
2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for chemical modifications and interactions. This dual functionality enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(5-amino-2-methylbenzimidazol-1-yl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-13-10-4-8(12)2-3-11(10)14(7)9(5-15)6-16/h2-4,9,15-16H,5-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXLNPSJYSYGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(CO)CO)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477824-01-3 |
Source
|
Record name | 2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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